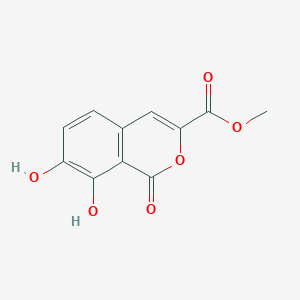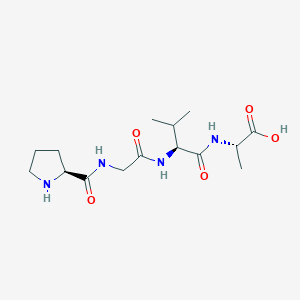
L-Prolylglycyl-L-valyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolylglycyl-L-valyl-L-alanine is a synthetic peptide composed of four amino acids: proline, glycine, valine, and alanineThe molecular formula of this compound is C15H26N4O5, and it has a molecular weight of approximately 342.39 Da .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. Subsequent amino acids (valine, glycine, and proline) are added sequentially through coupling reactions. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, usually with reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), followed by the removal of the protecting group from the amino group of the growing peptide chain .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions
L-Prolylglycyl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2
特性
CAS番号 |
188595-09-7 |
|---|---|
分子式 |
C15H26N4O5 |
分子量 |
342.39 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H26N4O5/c1-8(2)12(14(22)18-9(3)15(23)24)19-11(20)7-17-13(21)10-5-4-6-16-10/h8-10,12,16H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24)/t9-,10-,12-/m0/s1 |
InChIキー |
SZMPIIVPPZYDKZ-NHCYSSNCSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1 |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


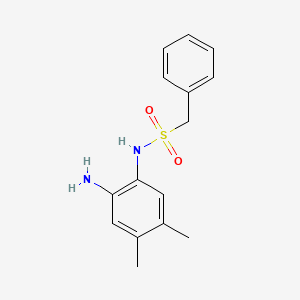
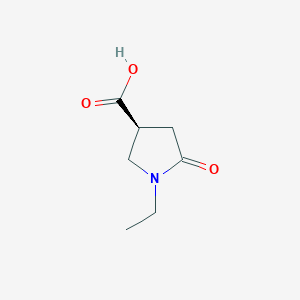
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
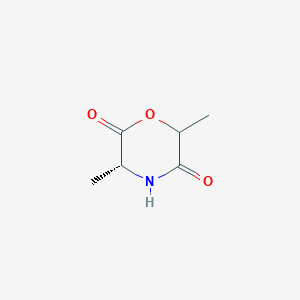
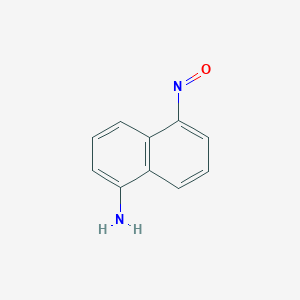
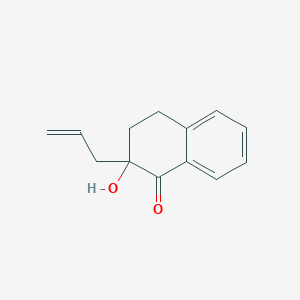
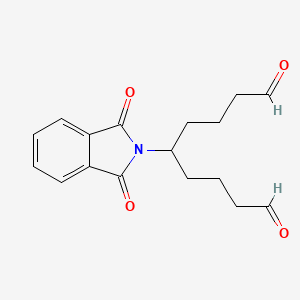
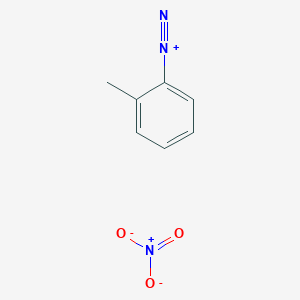
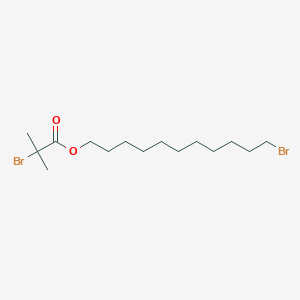

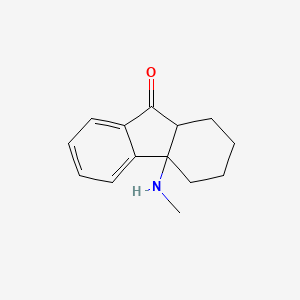
![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)

